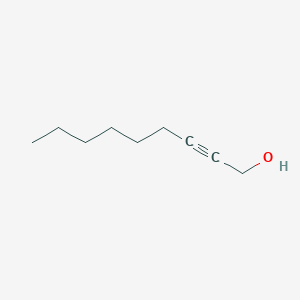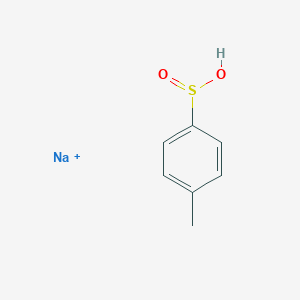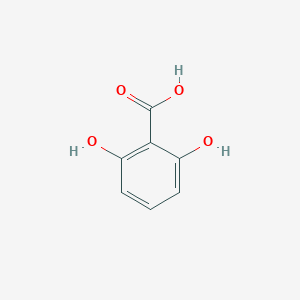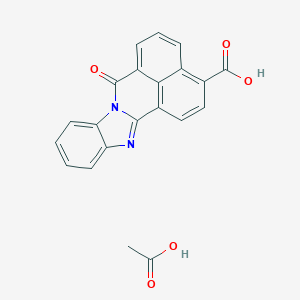
STO-609 acetate
概要
説明
STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase. It is known for its ability to inhibit the activities of recombinant isoforms of calcium/calmodulin-dependent protein kinase kinase alpha and calcium/calmodulin-dependent protein kinase kinase beta. This compound is widely used in scientific research due to its specificity and effectiveness in inhibiting these kinases .
科学的研究の応用
STO-609 acetate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the inhibition of calcium/calmodulin-dependent protein kinase kinase and its downstream effects.
Biology: The compound is used to investigate the role of calcium/calmodulin-dependent protein kinase kinase in various cellular processes, including cell differentiation and apoptosis.
Medicine: this compound is used in cancer research to study its effects on tumor growth and metastasis.
作用機序
Target of Action
STO-609 acetate is a selective and cell-permeable inhibitor of the Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK) . The primary targets of this compound are the isoforms of CaM-KK, specifically CaM-KKα and CaM-KKβ .
Mode of Action
This compound competes for the ATP-binding site, inhibiting the activities of recombinant CaM-KKα and CaM-KKβ . It displays high selectivity for CaM-KK, with Ki values of 80 and 15 ng/mL for inhibition of CaM-KKα and CaM-KKβ respectively .
Biochemical Pathways
This compound affects the Ca2+/calmodulin-dependent protein kinase pathway . This pathway involves a cascade of reactions initiated by CaM-KK, which activates downstream proteins such as CaMKI, CaMKIV, and AMPK . By inhibiting CaM-KK, this compound disrupts this cascade, affecting various cellular processes.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in vitro (kinase assay), ex vivo (human liver microsomes), and in vivo (mouse) model systems . The metabolic processing of STO-609, its toxicity, pharmacokinetics, and bioavailability in a variety of mouse tissues have been described . .
Result of Action
The inhibition of CaM-KK by this compound has several molecular and cellular effects. It has been shown to inhibit AMP-activated protein kinase kinase (AMPKK) activity in HeLa cell lysates . In addition, STO-609 treatment has been shown to confer protection against non-alcoholic fatty liver disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and efficacy . It is soluble to 45 mM in 100mM NaOH and to 10 mM in DMSO with sonication . .
将来の方向性
生化学分析
Biochemical Properties
STO-609 acetate plays a significant role in biochemical reactions by inhibiting CaM-KK. It competes for the ATP-binding site . The compound interacts with enzymes such as CaM-KKα and CaM-KKβ, and the nature of these interactions is inhibitory .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways. For instance, it reduces thrombin-induced nuclear localization of NF-κB activation in endothelial cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. It competes for the ATP-binding site, thereby inhibiting the activities of CaM-KKα and CaM-KKβ .
準備方法
The synthesis of STO-609 acetate involves the preparation of 7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid, which is then converted to its acetate form. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives.
Cyclization: The intermediate is cyclized to form the benzimidazo[2,1-a]benz[de]isoquinoline structure.
Oxidation: The resulting compound is oxidized to introduce the keto group at the 7-position.
Acetylation: Finally, the compound is acetylated to form this compound.
化学反応の分析
STO-609 acetate primarily undergoes reactions typical of benzimidazole derivatives. These include:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions.
Acetylation and Deacetylation: The acetate group can be introduced or removed under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
STO-609 acetate is unique in its high selectivity for calcium/calmodulin-dependent protein kinase kinase. Similar compounds include:
KN-93: Another inhibitor of calcium/calmodulin-dependent protein kinase kinase, but with less selectivity compared to this compound.
W-7: A calmodulin antagonist that also inhibits calcium/calmodulin-dependent protein kinase kinase but has broader effects on other calmodulin-dependent processes.
Calmidazolium: A potent inhibitor of calmodulin, affecting a wide range of calmodulin-dependent enzymes.
This compound stands out due to its specificity and effectiveness in inhibiting calcium/calmodulin-dependent protein kinase kinase, making it a valuable tool in research.
特性
IUPAC Name |
acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRSTFUVBWNELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


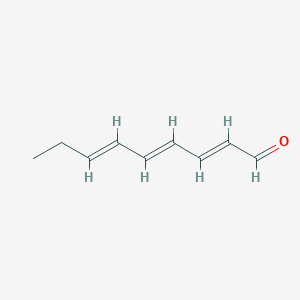
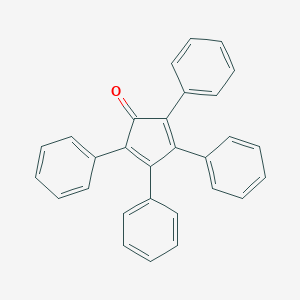
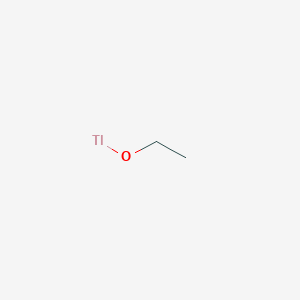
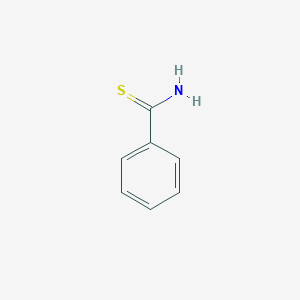
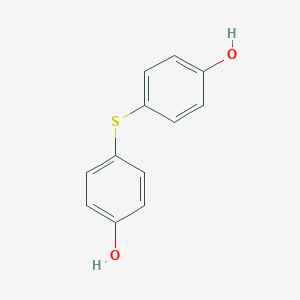
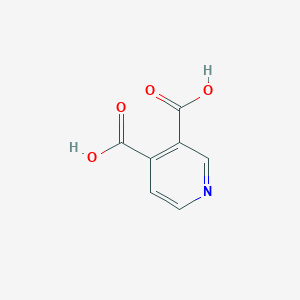
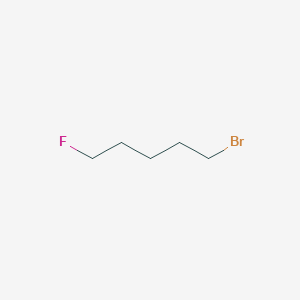
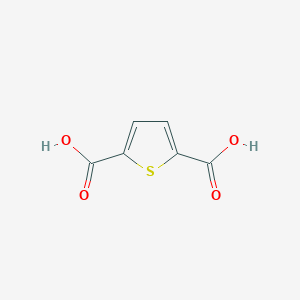

![2-[(Hex-3-yn-1-yl)oxy]oxane](/img/structure/B147520.png)

